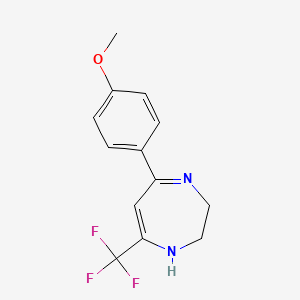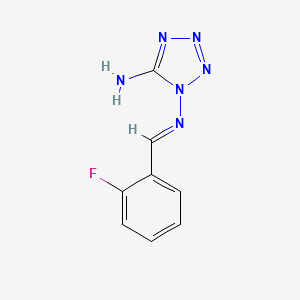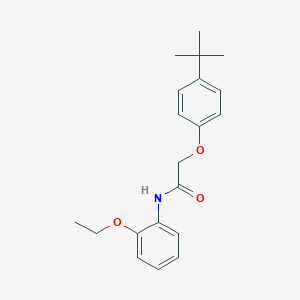![molecular formula C10H11ClFNO3S B5511769 4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine](/img/structure/B5511769.png)
4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine often involves multi-step chemical processes. For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate for the antibiotic drug linezolid, is synthesized through a series of reactions starting from 1,2-difluoro-4-nitrobenzene and morpholine. This process includes nitro group reduction and subsequent reactions with substituted aryl sulfonyl chlorides, highlighting the complexity and versatility in synthesizing sulfonyl morpholine derivatives (D. B. Janakiramudu et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic methods such as IR, NMR (1H and 13C), and mass spectrometry, confirming the presence of sulfonyl and morpholine groups attached to aromatic rings. For example, the structural confirmation of derivatives synthesized from 3-fluoro-4-morpholinoaniline showcases the importance of spectroscopic techniques in understanding the molecular architecture of these compounds (D. B. Janakiramudu et al., 2017).
Scientific Research Applications
Antimicrobial Activity
Research demonstrates the potential of compounds derived from or related to 4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine in antimicrobial applications. For instance, sulfonamides and carbamates synthesized from 3-fluoro-4-morpholinoaniline, a linezolid intermediate, exhibited potent antimicrobial activity against bacteria and fungi. Molecular docking studies further supported these findings, suggesting these derivatives as potent antifungal agents compared to their carbamate counterparts (Janakiramudu et al., 2017). Additionally, the modulation of antibiotic activity against multidrug-resistant strains by 4-(Phenylsulfonyl) morpholine indicates its utility in enhancing the efficacy of existing antibiotics (Oliveira et al., 2015).
Chemical Synthesis and Material Science
The synthesis and characterization of novel compounds with potential applications in material science and chemical synthesis have been reported. For example, a study on sulfonated block copolymers containing fluorenyl groups for fuel-cell applications showcased the synthesis of materials with enhanced proton conductivity and mechanical properties, suitable for electrochemical applications (Bae et al., 2009). Moreover, the development of a new type of sulfoxide for efficient and mild Swern oxidation underlines the importance of such compounds in organic synthesis, highlighting a method that significantly promotes the oxidation of alcohols to aldehydes or ketones (Ye et al., 2016).
Biological and Medical Research
The exploration of sulfonamide derivatives for their cytotoxic activity against cancer cell lines, with some compounds showing promising results against breast and colon cancer cells, indicates the potential of these derivatives in cancer research (Ghorab et al., 2015). Additionally, the conversion of 1,2-amino alcohols into morpholines using sulfinamides as amine protecting groups demonstrates a novel approach in drug synthesis, showcasing an efficient methodology that could be applied in the formal synthesis of pharmaceuticals (Fritz et al., 2011).
Future Directions
The future directions for research on “4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Given the interest in compounds with similar structures, it may also be worthwhile to investigate its potential applications in medicinal chemistry .
properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO3S/c11-9-7-8(1-2-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJMAPKVDFTZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chloro-4-fluorophenyl)sulfonyl]morpholine | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-chloro-6-fluorophenyl)-6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5511703.png)
![3-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5511704.png)
![2-[1-(3,4,5-trimethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5511713.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5511729.png)
![1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5511734.png)
![N-(3,4-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5511742.png)

![1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5511754.png)
![3-({methyl[2-(1-pyrrolidinylmethyl)benzyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5511762.png)

